molecular formula C16H15FN2O B3375511 N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide CAS No. 1104793-69-2

N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Cat. No.: B3375511
CAS No.: 1104793-69-2
M. Wt: 270.3 g/mol
InChI Key: OOXBMAUZOQDCQM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide ( 1104793-69-2) is a chemical compound with the molecular formula C16H15FN2O and a molecular weight of 270.30 g/mol . This carboxamide derivative is built around a 1,2,3,4-tetrahydroquinoline scaffold, a structure recognized for its significant relevance in medicinal chemistry and drug discovery . The compound is identified by the SMILES code O=C(C1NC2=C(C=CC=C2)CC1)NC3=CC=CC=C3F and the MDL number MFCD09929174 . The 1,2,3,4-tetrahydroquinoline (THQ) and related 1,2,3,4-tetrahydroisoquinoline (THIQ) cores are privileged structures in pharmaceutical research, forming the basis of numerous compounds with diverse biological activities . Carboxamide derivatives based on these scaffolds, particularly indoline-2-carboxamides which are structurally similar, have been identified as potent inhibitors of Trypanosoma brucei from phenotypic screening campaigns, demonstrating excellent pharmacokinetic properties and achieving cures in mouse models of human African trypanosomiasis (HAT) . Furthermore, the tetrahydroisoquinolone carboxamide chemotype has been successfully explored in anti-malarial drug discovery, leading to candidates with potent activity against resistant strains of Plasmodium falciparum , excellent in vivo efficacy, and suitable properties for development, such as the clinical candidate SJ733 . The presence of the fluorine atom on the aniline ring offers potential for tuning the molecule's electronic properties, lipophilicity, and metabolic stability . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigations into novel mechanisms of action for infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-8,15,18H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXBMAUZOQDCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS No. 1104793-69-2) is a compound of interest due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H15_{15}FN2_{2}O, with a molecular weight of 270.30 g/mol. The compound features a tetrahydroquinoline core which is known for various pharmacological activities.

Research indicates that compounds with a tetrahydroquinoline structure can exhibit diverse biological activities due to their ability to interact with multiple biological targets. The presence of the fluorophenyl group may enhance the lipophilicity and bioavailability of the compound.

Antiviral Activity

A study highlighted the antiviral potential of related tetrahydroquinoline compounds against SARS-CoV-2. These compounds demonstrated significant inhibition of viral replication in vitro, suggesting that modifications in the structure could lead to enhanced antiviral properties . Although specific data on this compound is limited, its structural similarity to effective antiviral agents warrants further investigation.

In Vitro Studies

  • Antiviral Efficacy : A related study on tetrahydroisoquinoline derivatives showed promising results in inhibiting SARS-CoV-2 replication in Vero E6 cells with EC50_{50} values ranging from 2.78 µM to 3.15 µM . This suggests that this compound may have similar potential.
  • Antiparasitic Properties : Tetrahydroquinoline derivatives have been noted for their antiparasitic effects against Plasmodium falciparum, indicating that modifications in this class could yield compounds with significant therapeutic applications against malaria .

Comparative Biological Activity Table

CompoundBiological ActivityEC50_{50} (µM)Reference
This compoundPotential antiviral activity (hypothetical)TBDTBD
Tetrahydroisoquinoline Derivative 1Anti-SARS-CoV-2 activity3.15
Tetrahydroisoquinoline Derivative 2Anti-SARS-CoV-2 activity2.78
Quinoline DerivativesAntiparasitic against Plasmodium falciparumTBD

Future Directions

Further studies are required to elucidate the specific biological activities of this compound. Research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in live models.
  • Mechanistic Studies : To understand the interaction pathways and targets within biological systems.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications
  • N-(4-Methylphenyl)-1,2,3,4-Tetrahydroquinoline-2-Carboxamide (CAS: 1101927-54-1): Substituting the 2-fluorophenyl group with a 4-methylphenyl moiety (MW: 266.34 g/mol) reduces electronegativity at the aromatic ring.
  • N-(3-Fluorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinoline-4-Carboxamide: Shifting the fluorine to the meta position and introducing a methyl group at position 2 of the tetrahydroquinoline ring (MW: 284.33 g/mol) alters steric and electronic profiles. Such modifications may impact binding to targets like tubulin or NF-κB, though specific data are lacking .
Sulfonamide vs. Carboxamide Derivatives
  • Tubulin Polymerization Inhibitors (e.g., D1–D16): Sulfonamide derivatives, such as N-benzyl-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-7-sulfonamide (D1), exhibit anti-cancer activity by inhibiting tubulin assembly.
Phosphonic Acid Analogues
Efficiency and Green Chemistry
  • Chlorosulfonylation and Debromination :
    Optimized routes for MGAT2 inhibitors (e.g., 1 ) achieve 45% yield via chlorosulfonylation, outperforming earlier methods (6.8%) . Similar strategies could apply to the target compound.
  • Ionic Liquid Catalysis: Acidic ionic liquids like [NMPH]H₂PO₄ enable solvent-free, recyclable synthesis of tetrahydroquinolines with >90% yield, avoiding toxic metal catalysts. This approach is superior to traditional Lewis acids (e.g., Yb(OTf)₃) .
Ugi-Type Reactions
  • IBX-Mediated Oxidative Functionalization: N- and C1-functionalization of tetrahydroisoquinolines (e.g., 4i, 85% yield) demonstrates compatibility with diverse substrates, suggesting applicability for introducing fluorophenyl or propioloyl groups .

Pharmacological Profiles

NF-κB Inhibition
  • The unsubstituted carboxamide 4a (IC₅₀ = 60 μM) serves as a baseline, with fluorinated analogues likely exhibiting enhanced activity due to improved binding affinity and metabolic stability .
Anti-Cancer Activity
  • Sulfonamide derivatives (e.g., D1 ) show low micromolar cytotoxicity against cancer cells, underscoring the importance of substituent positioning (e.g., 7-sulfonamide vs. 2-carboxamide) for target engagement .

Data Table: Key Analogues and Properties

Compound Name Substituents Biological Activity Synthesis Yield Reference
N-(2-Fluorophenyl)-THQ-2-carboxamide 2-Fluorophenyl, C2-carboxamide NF-κB inhibitor (inferred) N/A
N-(4-Methylphenyl)-THQ-2-carboxamide 4-Methylphenyl, C2-carboxamide Not reported N/A
N-(3-Fluorophenyl)-2-Me-THQ-4-carboxamide 3-Fluorophenyl, C2-Me, C4-carboxamide Not reported N/A
D1 (Sulfonamide derivative) 7-Sulfonamide, 2-oxo, trimethoxyphenyl Tubulin inhibition (IC₅₀ ~1 μM) 60–75%
4a (Unsubstituted core) R₁–R₄ = H NF-κB IC₅₀ = 60 μM 45%

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide, and how do green chemistry approaches improve these methods?

Traditional methods for synthesizing tetrahydroquinoline derivatives often rely on metal catalysts (e.g., Fe, InCl₃), which pose challenges such as toxicity and poor recyclability . Green approaches, such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄), offer advantages like recyclability (≥5 cycles), reduced waste, and higher regioselectivity. These methods avoid harsh conditions and enable efficient cyclization of precursors like 2-(phenylamino)ethanol with unsaturated ketones .

Q. How is the structural confirmation of this compound achieved experimentally?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the compound’s structure. For example, ¹H/¹³C NMR can resolve the tetrahydroquinoline core and fluorophenyl substituents, while HRMS validates the molecular formula (e.g., C₁₆H₁₅FN₂O) . X-ray crystallography, though not explicitly cited here, is recommended for resolving stereochemical ambiguities in analogs .

Q. What biological activities have been reported for structurally similar tetrahydroquinoline carboxamides?

Analogous compounds exhibit diverse pharmacological properties. For instance, thiophene-2-carboximide derivatives act as selective nitric oxide synthase (nNOS) inhibitors, with IC₅₀ values in the nanomolar range . Fluorophenyl-substituted analogs show potential in antiviral and anticancer research, likely due to enhanced target binding via halogen interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of N-(2-fluorophenyl)-tetrahydroquinoline carboxamides be addressed?

Many synthetic routes yield mixtures of cis/trans isomers due to competing reaction pathways. To mitigate this, catalytic systems with steric or electronic control (e.g., chiral ionic liquids) can be employed. For example, InCl₃-mediated domino reactions improve stereoselectivity in tetrahydroquinoline formation . Computational modeling (DFT) may further guide catalyst design to favor desired isomers .

Q. What structure-activity relationships (SARs) are critical for optimizing the biological efficacy of this compound?

Key SAR insights include:

  • Fluorophenyl position : The ortho-fluorine (2-fluorophenyl) enhances metabolic stability and π-stacking with aromatic residues in target proteins compared to para-substituted analogs .
  • Carboxamide moiety : Substitution at the 2-position of the tetrahydroquinoline core improves binding affinity, as seen in nNOS inhibitors where thiophene-2-carboximide groups reduced IC₅₀ by 50% .
  • Sulfonyl modifications : Ethanesulfonyl groups in analogs increase solubility and pharmacokinetic half-life .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Molecular docking and molecular dynamics (MD) simulations using crystal structures (e.g., SARS-CoV-2 main protease, PDB ID: 7BQY) can model ligand-target interactions. For example, tetrahydroquinoline carboxamides with halogen substituents show strong hydrogen bonding with active-site residues like His41 and Cys145 . Free-energy perturbation (FEP) calculations further refine binding affinity predictions .

Q. What analytical strategies resolve contradictions in reported biological data for tetrahydroquinoline derivatives?

Discrepancies in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Orthogonal validation using:

  • Dose-response curves to confirm potency.
  • Metabolic stability assays (e.g., liver microsomes) to rule out false positives from degradation products.
  • X-ray co-crystallography to verify binding modes .

Methodological Recommendations

  • Synthetic Optimization : Prioritize ionic liquid catalysts for scalability and environmental compliance .
  • Analytical Workflows : Combine NMR, HRMS, and HPLC-PDA to confirm purity (>95%) and stereochemistry .
  • Biological Assays : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and reduce false positives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

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